molecular formula C35H61N3Na4O24P4S B570969 PtdIns-(3,4,5)-P3-biotin (sodium salt)

PtdIns-(3,4,5)-P3-biotin (sodium salt)

Cat. No.: B570969
M. Wt: 1155.8 g/mol
InChI Key: IIJJVXPPNNJTJF-NVWQPLNXSA-J
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Description

Historical Development and Research Context

The development of phosphatidylinositol (3,4,5)-trisphosphate-biotinamide (sodium salt) emerged from the fundamental need to create reliable affinity probes for studying phosphoinositide signaling pathways. The compound was designed as a response to the challenges researchers faced in identifying and characterizing proteins that interact with phosphatidylinositol (3,4,5)-trisphosphate, a critical lipid second messenger in cellular signaling. The historical context of this development can be traced to the broader discovery of phosphoinositide 3-kinases by Lewis Cantley and colleagues, who first identified the unprecedented ability to phosphorylate phosphoinositides on the 3-position of the inositol ring.

The creation of biotinylated phosphatidylinositol (3,4,5)-trisphosphate analogues represented a significant methodological advancement in biochemical research. The development process required careful consideration of structural integrity, as the biotinylated derivatives needed to maintain the essential phosphoinositol head group while introducing the biotin moiety for affinity purification applications. The compound incorporates short acyl side chains, specifically C4 and C8 variants, which render the lipid analogues soluble in aqueous environments and minimize nonspecific hydrophobic interactions with proteins.

Research efforts focused on optimizing the biotin placement to preserve the functional properties of the parent molecule. The biotin moiety is strategically located at the terminus of the sn-1 acyl side chain, ensuring that the integrity of the phosphoinositol head group remains intact for selective protein recognition. This design consideration proved crucial for maintaining the biological relevance of the probe while enabling its utility in experimental applications.

The compound with Chemical Abstracts Service number 1415684-80-8 has been successfully utilized in numerous research applications since its development. Its synthesis involves sophisticated organic chemistry techniques, including the preparation of mixed diacylglycerols, conversion to phosphoramidites, and subsequent coupling reactions to introduce the biotin functionality. The overall synthetic yields from starting materials have been reported to be approximately 33% for the C4-biotin variant and 32% for the C8-biotin variant.

Significance in Phosphoinositide Research

Phosphatidylinositol (3,4,5)-trisphosphate-biotinamide (sodium salt) serves as a fundamental research tool that has revolutionized the study of phosphoinositide signaling pathways. The compound functions as a general probe for any protein exhibiting high affinity binding interactions with inositol-(3,4,5)-triphosphate phospholipids, including phosphatidylinositol 3-kinase, phosphatase and tensin homolog, and pleckstrin homology domain-containing proteins.

The research significance of this compound extends to its application in proteomics and lipidomics studies, where it provides critical insights into the complex molecular interaction networks governing cellular signaling events. Through streptavidin-based affinity purification methods, researchers can selectively label and isolate proteins that interact with phosphatidylinositol (3,4,5)-trisphosphate, enabling comprehensive characterization of downstream effectors and regulatory proteins involved in these signaling cascades.

Research Application Methodology Target Proteins
Affinity Purification Streptavidin-agarose beads Pleckstrin homology domain proteins
Proteomics Analysis Mass spectrometry identification Phosphoinositide 3-kinase effectors
Fluorescence Microscopy Biotin-fluorophore conjugation Membrane-associated signaling complexes
Pull-down Assays Biotin-streptavidin interactions Phosphatase and tensin homolog

The compound has demonstrated particular value in studying signal transduction pathways implicated in various physiological and pathological conditions, including cancer, immune responses, and metabolic disorders. Its ability to facilitate visualization and tracking of phosphatidylinositol (3,4,5)-trisphosphate localization within cellular membranes using fluorescence microscopy techniques has provided unprecedented insights into spatial organization of signaling events.

Research findings have established that the biotinylated probe maintains high binding specificity despite some compromise in binding affinity compared to native phosphatidylinositol (3,4,5)-trisphosphate. Studies involving recombinant protein targets have shown that the compound can purify phosphatidylinositol (3,4,5)-trisphosphate-binding proteins with low to moderate affinity to near homogeneity. The purification efficiency, while approximately 20% of that achieved with conventional glutathione bead methods, provides sufficient yield for comprehensive downstream analyses.

The compound has been instrumental in expanding the understanding of phosphoinositide binding properties, which are characterized by complexity at multiple levels. Many proteins that bind phosphoinositides contain conserved binding module sequences, such as pleckstrin homology, phagocyte oxidase, Fab1/YOTB/Vac1/EEA1, epsin amino-terminal homology, adaptor protein amino-terminal homology, band 4.1/ezrin/radixin/moesin, Tubby, and beta-propeller that binds phosphoinositides domains. The availability of this biotinylated probe has enabled researchers to identify new domain families and discover previously unknown phosphoinositide-protein interactions.

Relationship to Phosphatidylinositol (3,4,5)-Trisphosphate Signaling Pathways

Phosphatidylinositol (3,4,5)-trisphosphate-biotinamide (sodium salt) serves as a molecular mimic of the endogenous second messenger phosphatidylinositol (3,4,5)-trisphosphate, which plays a pivotal role in numerous cellular signaling pathways. The natural phosphatidylinositol (3,4,5)-trisphosphate is formed from phosphatidylinositol (4,5)-bisphosphate through phosphorylation by phosphoinositide 3-kinase, activating numerous signaling pathways that result in cell proliferation, growth, survival, glucose transport, and protein synthesis.

The biotinylated analogue maintains the essential structural features required for interaction with downstream effector proteins while providing the experimental advantages of biotin-based detection and purification systems. This relationship enables researchers to study the complex network of proteins that respond to phosphatidylinositol (3,4,5)-trisphosphate signaling without the limitations imposed by the natural lipid's membrane-bound state and potential for rapid metabolic turnover.

Research has demonstrated that phosphatidylinositol (3,4,5)-trisphosphate signaling pathways are critical for cellular communication and regulation. The natural phospholipid constitutes less than 0.1% of total phosphoinositides in quiescent cells but can increase by as much as 100-fold upon stimulation. The biotinylated probe enables researchers to study these dynamic changes and identify the proteins responsible for mediating the cellular responses to phosphatidylinositol (3,4,5)-trisphosphate elevation.

Signaling Component Function Interaction with Probe
Protein Kinase B/Akt Cell survival and proliferation Direct binding through pleckstrin homology domain
Phosphoinositide-dependent protein kinase-1 Kinase activation Membrane recruitment via probe interaction
Phospholipase C gamma Signal amplification Binding specificity maintained with probe
Bruton's tyrosine kinase Immune cell signaling Preserved interaction through biotinylated analogue

The compound has proven instrumental in elucidating the mechanisms by which phosphatidylinositol (3,4,5)-trisphosphate modulates membrane recruitment of effector proteins to initiate downstream signaling cascades. This discriminative affinity constitutes the molecular basis whereby the lipid messenger regulates cellular functions, and the biotinylated probe preserves these critical interaction properties.

Studies utilizing the biotinylated probe have revealed that phosphatidylinositol (3,4,5)-trisphosphate signaling extends beyond the well-characterized protein kinase B/Akt pathway. Research has identified numerous phosphatidylinositol (3,4,5)-trisphosphate-binding proteins through affinity chromatography approaches, with recent studies identifying 282 such proteins using biotinylated probes. These findings have expanded understanding of the diverse cellular processes regulated by phosphatidylinositol (3,4,5)-trisphosphate signaling, including metabolic reprogramming, cytoskeletal remodeling, cell growth, and cell division.

The biotinylated probe has also facilitated investigation of pathological conditions associated with dysregulated phosphatidylinositol (3,4,5)-trisphosphate signaling. High levels of the natural phospholipid resulting from dysregulation of phosphoinositide 3-kinase have been demonstrated in cancer and inflammatory diseases. The research tool enables detailed characterization of the protein networks involved in these pathological processes, providing insights that may inform therapeutic development strategies.

Research findings indicate that the biotinylated analogue maintains the critical binding interactions with regulatory enzymes, including the tumor suppressor phosphatase and tensin homolog, which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate to phosphatidylinositol (4,5)-bisphosphate, and SH2-containing inositol 5-phosphatases, which convert it to phosphatidylinositol (3,4)-bisphosphate. These interactions are essential for understanding the regulatory mechanisms that control phosphatidylinositol (3,4,5)-trisphosphate levels and their downstream effects on cellular function.

Properties

IUPAC Name

tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-3-[8-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H65N3O24P4S.4Na/c1-2-3-4-6-10-17-27(41)58-22(19-56-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-67-24)37-35(44)38-28)20-57-66(54,55)62-31-29(42)32(59-63(45,46)47)34(61-65(51,52)53)33(30(31)43)60-64(48,49)50;;;;/h22-24,28-34,42-43H,2-21H2,1H3,(H,36,39)(H,54,55)(H2,37,38,44)(H2,45,46,47)(H2,48,49,50)(H2,51,52,53);;;;/q;4*+1/p-4/t22-,23+,24+,28+,29+,30+,31?,32-,33+,34?;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJJVXPPNNJTJF-NVWQPLNXSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)([O-])OC3C(C(C(C(C3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)COP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H61N3Na4O24P4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1155.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) is a pivotal phosphoinositide that plays a critical role in various cellular processes, including cell growth, survival, and metabolism. The biotinylated form, PtdIns-(3,4,5)-P3-biotin (sodium salt), serves as a valuable tool in biochemical research for studying PtdIns(3,4,5)P3 signaling pathways. This article explores the biological activity of PtdIns-(3,4,5)-P3-biotin through various studies and findings.

Synthesis and Properties

PtdIns-(3,4,5)-P3-biotin is synthesized as a sodium salt to enhance its solubility and stability. The compound retains the biological activity of PtdIns(3,4,5)P3 while allowing for easy conjugation to proteins or surfaces for experimental applications. Its structural properties enable it to mimic the natural signaling lipid effectively.

PtdIns(3,4,5)P3 acts primarily through its interaction with proteins containing pleckstrin homology (PH) domains. These interactions facilitate the recruitment and activation of downstream signaling molecules such as Akt. The biotinylated form allows researchers to study these interactions in detail.

Key Mechanisms:

  • Cell Signaling : PtdIns(3,4,5)P3 is generated by the action of phosphoinositide 3-kinase (PI3K) and is involved in activating pathways that regulate cell growth and survival.
  • Dephosphorylation : The activity of phosphatases such as PTEN and SHIP1 regulates the levels of PtdIns(3,4,5)P3 by dephosphorylating it at various positions on the inositol ring .

Biological Activities

  • Cell Proliferation : Studies indicate that PtdIns(3,4,5)P3 promotes cell proliferation through the activation of Akt and other downstream targets .
  • Metabolic Regulation : It plays a significant role in insulin signaling by facilitating glucose transport into cells via GLUT4 translocation .
  • Sodium Transport : Research has demonstrated that PtdIns(3,4,5)P3 analogs can mimic insulin's effect on sodium transport across cell membranes .

Study 1: Insulin Mimetic Activity

In a study involving A6 cells (a model for renal epithelial cells), the addition of PtdIns-(3,4,5)-P3-biotin enhanced sodium transport similar to insulin treatment. This suggests that the compound can effectively mimic insulin's biological effects on sodium transport mechanisms .

Study 2: Affinity Probes for Protein Interaction

The biotinylated form has been utilized as an affinity probe to isolate proteins interacting with PtdIns(3,4,5)P3. This method allows for the characterization of protein complexes involved in signaling pathways related to cancer and metabolic diseases .

Data Table: Biological Activities of PtdIns-(3,4,5)-P3-biotin

ActivityDescriptionReference
Cell ProliferationPromotes cell growth via Akt activation
Insulin SignalingMimics insulin effects on glucose transport
Sodium TransportEnhances sodium transport in renal epithelial cells
Protein Interaction StudiesUsed as an affinity probe for protein characterization

Scientific Research Applications

Cellular Signaling Studies

PtdIns-(3,4,5)-P3 plays a pivotal role in the activation of the phosphatidylinositol 3-kinase (PI3K) pathway, which regulates cell growth and survival. The biotinylated form is used to investigate:

  • Protein-Protein Interactions : By tagging proteins that interact with PtdIns-(3,4,5)-P3 with biotin, researchers can isolate these complexes using streptavidin-based techniques.
  • Localization Studies : Fluorescently labeled PtdIns-(3,4,5)-P3 can be utilized to visualize its distribution within cells under various conditions .

Cancer Research

In cancer biology, aberrant signaling through the PI3K pathway is common. PtdIns-(3,4,5)-P3-biotin is instrumental in:

  • Identifying Oncogenic Pathways : Case studies have shown that elevated levels of PtdIns-(3,4,5)-P3 correlate with tumor progression in breast and melanoma cancers .
  • Therapeutic Targeting : Researchers use this compound to screen for inhibitors that can modulate PI3K signaling pathways .

Developmental Biology

The role of PtdIns-(3,4,5)-P3 in developmental processes has been explored using biotinylated probes:

  • Studying Cell Migration : In studies involving embryonic development and wound healing models, the dynamics of PtdIns-(3,4,5)-P3 localization provide insights into cellular movement and adhesion mechanisms .
  • Analyzing Stem Cell Differentiation : The influence of PtdIns-(3,4,5)-P3 on stem cell fate decisions has been examined through its binding interactions during differentiation processes .

Data Table: Applications Summary

Application AreaSpecific Use CasesKey Findings/Insights
Cellular SignalingProtein interactions; localization studiesVisualization of signaling dynamics
Cancer ResearchOncogenic pathway identification; therapeutic targetingCorrelation with tumor progression; potential drug targets
Developmental BiologyCell migration studies; stem cell differentiationInsights into cellular movement and fate decisions

Case Study 1: Oncogenic Pathway Analysis

A study utilized PtdIns-(3,4,5)-P3-biotin to examine the PI3K/Akt signaling pathway in breast cancer cells. The findings indicated that increased levels of PtdIns-(3,4,5)-P3 were associated with enhanced cell proliferation and survival signals. Inhibition of this pathway led to reduced tumor growth in xenograft models .

Case Study 2: Stem Cell Differentiation

Research on hematopoietic stem cells demonstrated that manipulation of PtdIns-(3,4,5)-P3 levels affected differentiation outcomes. The use of biotinylated probes allowed for precise tracking of signaling events that dictate stem cell fate during development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Modifications Key Features Applications Reference
PtdIns-(3,4,5)-P3-biotin (Na) Biotin tag at 3-position; sodium salt High solubility (~10 mM in H₂O); streptavidin-compatible; retains Akt activation Protein interaction mapping, enzymatic assays, affinity purification
PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) C8 acyl chains at sn-1/2 positions Improved membrane integration; reduced off-target binding Membrane reconstitution studies, lipid kinase/phosphatase assays
PtdIns-(3,4,5)-P3-fluorescein Fluorescein tag instead of biotin Direct fluorescence detection; no streptavidin required Real-time imaging of PIP3 localization in live cells
PtdIns-(4,5)-P2-biotin Biotin tag on PIP2 (4,5-phosphorylated) Binds PIP2 effectors (e.g., PLCγ, spectrin); lower Akt activation Comparative studies of PI3K vs. PLC signaling pathways

Biochemical Specificity

Binding Affinity and Protein Interactions PtdIns-(3,4,5)-P3-biotin exhibits nanomolar affinity (KD = 30 nM–10 µM) for specific effectors like PDK1 and ARNO, whereas PIP2-biotin shows weaker or nonspecific binding to these targets . Trp-316 in apoH is critical for PIP3/PIP2 binding; mutation to Ser-316 abolishes interaction, highlighting the structural sensitivity of lipid recognition .

Enzymatic Substrate Preferences The 5-phosphatase enzyme hydrolyzes PIP3-biotin 10-fold more efficiently than PIP2, despite higher intrinsic activity toward PIP2, due to stronger substrate affinity for PIP3 .

Cellular Signaling Outcomes PIP3-biotin directly activates Akt at subcellular compartments (e.g., nuclear envelope), whereas dioctanoyl-PIP3 analogs show reduced Akt recruitment due to altered membrane dynamics . Fluorescein-PIP3 is unsuitable for prolonged assays due to photobleaching, unlike biotin-streptavidin systems, which offer stable detection .

Table 2: Research Findings in Disease Models

Compound Disease Model Key Finding Reference
PtdIns-(3,4,5)-P3-biotin Breast Cancer Identified PI3K-Akt hyperactivation via PDK1 recruitment in PTEN-null cells
PtdIns-(3,4,5)-P3 (C8) Neutrophil Signaling Synergistic Rac activation by Gβγ and PIP3 in P-Rex1-dependent pathways
PtdIns-(4,5)-P2-biotin Cardiac Hypertrophy PTEN inhibition exacerbates Akt-driven remodeling in CAL-induced HF

Preparation Methods

Phosphorylation of Phosphatidylinositol

The core structure begins with phosphatidylinositol (PI), which undergoes sequential phosphorylation by lipid kinases to introduce phosphate groups at the 3', 4', and 5' positions. This step generates PtdIns(3,4,5)P3, a process catalyzed by Class I phosphatidylinositol 3-kinases (PI3Ks) in biological systems. In vitro, chemical phosphorylation employs protected inositol intermediates and phosphoramidite chemistry to achieve regioselective modifications.

Biotinylation

The biotin tag is introduced via a covalent linkage to the sn-2 acyl chain of the phosphatidylinositol backbone. A spacer arm (e.g., 1,6-diaminohexane) is often incorporated to minimize steric hindrance during biotin-streptavidin interactions. This step utilizes activated biotin derivatives (e.g., biotin-N-hydroxysuccinimide ester) under anhydrous conditions to ensure efficient conjugation.

Sodium Salt Formation

The final product is converted to its sodium salt form by ion exchange chromatography, replacing counterions (e.g., ammonium) with sodium to enhance aqueous solubility. Lyophilization is then performed to yield a stable powder.

Table 1: Key Structural and Chemical Properties

PropertyValueSource
Molecular Weight1155.78 g/mol
CAS Number1415684-80-8
Solubility in Water1 mg/mL (0.87 mM)
Storage Conditions-20°C (powder); -80°C (solution)

Reconstitution and Stock Solution Preparation

Table 2: Stock Solution Preparation Guidelines

ConcentrationVolume of Water (per 1 mg)Stability
1 mM0.865 mL≤24 hours at 4°C
5 mM0.173 mL≤12 hours at 4°C
10 mM0.0865 mL≤6 hours at 4°C

Solubility Limitations

Despite its nominal solubility of 1 mg/mL, precipitation may occur at higher concentrations or in buffered solutions containing divalent cations (e.g., Mg²⁺ or Ca²⁺). For experiments requiring ionic buffers, pre-dilution in pure water followed by gradual buffer addition is advised.

Analytical Validation

Purity Assessment

Batch-specific certificates of analysis (CoAs) from suppliers confirm purity (≥98%) via:

  • HPLC : Reverse-phase chromatography with UV detection at 210 nm.

  • Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight.

Functional Validation

  • Binding Assays : Affinity pull-down assays using streptavidin-coated beads confirm biotin accessibility.

  • Lipid-Protein Interaction : Surface plasmon resonance (SPR) verifies binding to PH-domain-containing proteins (e.g., AKT).

Applications in Signaling Research

Affinity Capture of PIP3-Binding Proteins

PtdIns-(3,4,5)-P3-biotin enables the isolation and identification of proteins with PIP3-binding domains, such as AKT, PDK1, and ARNO, from cell lysates.

Subcellular Localization Studies

When combined with fluorescent streptavidin conjugates, this probe visualizes PIP3 dynamics in live cells, revealing nuclear PI3Kα signaling in colorectal cancer models .

Q & A

Q. How to quantify PIP3-protein interactions in lipid-rich environments?

  • Methodological Answer : Incorporate lipid overlay assays (dot blots) with nitrocellulose membranes spotted with PIP3-biotin. Block with BSA, incubate with purified proteins, and detect binding via anti-tag antibodies. For quantitative analysis, use SPR or microscale thermophoresis (MST) to measure affinity in physiological buffers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PtdIns-(3,4,5)-P3-biotin (sodium salt)
Reactant of Route 2
PtdIns-(3,4,5)-P3-biotin (sodium salt)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.